ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .
Synthesis Analysis
A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .Molecular Structure Analysis
The molecular structure of ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be represented by the formula C12H12N2O2 .Chemical Reactions Analysis
Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is a heterocyclic building block . It may be used as an internal standard for the GC-MS determination of etomidate [ethyl-1- (1-phenylethyl)-1 H -imidazole-5-carboxylate] in mouse brain tissue .Physical And Chemical Properties Analysis
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate has a molecular weight of 216.24 . It is a solid at room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of ethyl 1-phenyl-1H-pyrazole-4-carboxylate, focusing on unique applications:
Preparation of Isoxazole Derivatives
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is utilized in synthesizing isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have potential applications as herbicides .
Intermediate in Organic Synthesis
This compound acts as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Antimicrobial Activity
Novel derivatives of ethyl 1-phenyl-1H-pyrazole-4-carboxylate have been synthesized and characterized for their antimicrobial properties, indicating its use in developing new antibacterial agents .
Anti-cancer Properties
Some pyrazole derivatives are investigated for their anti-cancer activities, including the ability to induce apoptosis in cancer cells through DNA damage .
Anti-inflammatory and Analgesic Applications
The compound’s derivatives are explored for their anti-inflammatory and analgesic properties, contributing to new drug development in these areas .
Anticonvulsant and Anthelmintic Effects
Research has also been conducted on the anticonvulsant and anthelmintic effects of pyrazole derivatives, which could lead to new treatments for related conditions .
Antioxidant Properties
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives exhibit antioxidant properties, which are valuable in various medical and cosmetic applications .
Mechanism of Action
Target of Action
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been found to inhibit the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Biochemical Pathways
For example, some pyrazole derivatives have been found to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many important physiological processes .
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .
Safety and Hazards
Future Directions
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . Its future directions could involve further exploration of its potential uses in medicinal chemistry and drug discovery .
properties
IUPAC Name |
ethyl 1-phenylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIULDHICQCHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549894 | |
Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
885-94-9 | |
Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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